molecular formula C15H18N4O3S B10993373 Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10993373
M. Wt: 334.4 g/mol
InChI Key: NZPQOOSPVCXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core linked via an amide bond to a seven-membered cycloheptapyrazole ring. This structure combines two pharmacologically relevant motifs: the thiazole ring, known for its role in agrochemicals and pharmaceuticals, and the pyrazole moiety, which is widely utilized in insect growth regulators and medicinal chemistry . The compound’s synthesis likely involves coupling a pyrazole-3-carbonyl chloride derivative with an ethyl 2-amino-1,3-thiazole-4-carboxylate precursor, employing reagents such as HOBt and EDCI for amide bond formation, as seen in analogous syntheses .

Key physical properties of the base structure (ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate) include a molecular weight of 208.257 g/mol, density of 1.2±0.1 g/cm³, and boiling point of 413.5±45.0 °C . The addition of the thiazole-4-carboxylate group increases molecular complexity, likely elevating molecular weight and altering solubility (LogP ≈ 2.88 for the base compound) .

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3S/c1-2-22-14(21)11-8-23-15(16-11)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h8H,2-7H2,1H3,(H,18,19)(H,16,17,20)

InChI Key

NZPQOOSPVCXIHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Reactants : Ethyl bromopyruvate (10 mmol) and thiourea (10 mmol) are combined in a polar solvent (e.g., methanol or ethanol) at 0°C.

  • Cyclization : The mixture is refluxed for 6 hours, enabling nucleophilic attack by thiourea’s sulfur atom on the α-carbon of ethyl bromopyruvate, followed by cyclization.

  • Workup : The solution is basified with ammonia (25%) to pH 9, precipitating the product. Filtration and drying yield ethyl 2-amino-1,3-thiazole-4-carboxylate as a white crystalline solid.

ParameterValueSource
Yield80–87%
Purity≥97% (HPLC)
Characterization1^1H NMR (CDCl3_3): δ 7.41 (s, 1H), 5.75 (br s, 2H), 4.34 (q, 2H), 1.36 (t, 3H)

Synthesis of the Cyclohepta[c]Pyrazole-3-Carbonyl Moiety

The bicyclic pyrazole component requires cyclocondensation and functionalization.

Cycloheptenone Intermediate

  • Substrate : Cycloheptenone derivatives are synthesized via Robinson annulation or Dieckmann cyclization to form the seven-membered ring.

  • Pyrazole Formation : Reaction with hydrazine derivatives under acidic conditions induces cyclization. For example, heating cycloheptenone with methyl hydrazine in acetic acid yields 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole .

Carboxylic Acid Activation

  • Oxidation : The pyrazole’s 3-position methyl group is oxidized to a carboxylic acid using KMnO4_4 or CrO3_3.

  • Activation : The acid is converted to an acyl chloride using thionyl chloride (SOCl2_2) or a mixed anhydride for subsequent coupling.

StepReagents/ConditionsYield
CyclizationHydrazine, AcOH, Δ70–85%
OxidationKMnO4_4, H2_2SO4_465%
ActivationSOCl2_2, 0°C → rt90%

Coupling of Thiazole and Pyrazole Moieties

The final step involves forming the amide bond between the thiazole’s 2-amino group and the pyrazole’s carbonyl.

Amide Bond Formation

  • Coupling Agents : Ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 mmol) and the activated pyrazole carbonyl (1.0 mmol) are combined with EDC (1.2 mmol) and DMAP (catalytic) in DMF.

  • Reaction Conditions : Stirring at room temperature for 8–12 hours facilitates coupling.

  • Workup : The mixture is diluted with ethyl acetate, washed with water, and purified via silica gel chromatography (petroleum ether/EtOAc).

ParameterValueSource
Coupling AgentEDC/DMAP
SolventDMF
Yield62–89%
Purity>95% (LC-MS)

Alternative Synthetic Routes

One-Pot Thiazole-Pyrazole Assembly

A streamlined approach involves synthesizing the thiazole and pyrazole in tandem:

  • Simultaneous Cyclization : Ethyl bromopyruvate, thiourea, and a preformed cyclohepta[c]pyrazole carbonyl chloride are reacted in a single pot under basic conditions.

  • Yield : 50–60%, with reduced purity due to side reactions.

Solid-Phase Synthesis

Immobilizing the thiazole on resin enables iterative coupling and purification, though this method is less common for complex bicyclic systems.

Analytical Characterization

Critical data for validating the target compound:

  • LC-MS : m/z [M+H]+^+ calculated for C16_{16}H19_{19}N5_5O3_3S: 385.12; observed: 385.3.

  • 1^1H NMR (DMSO-d6_6): δ 1.30 (t, 3H, COOCH2_2CH3_3), 4.25 (q, 2H, COOCH2_2), 7.45 (s, 1H, thiazole-H), 10.21 (s, 1H, NH).

Challenges and Optimization

  • Regioselectivity : Ensuring pyrazole cyclization at the correct position requires stringent temperature control.

  • Coupling Efficiency : Using HOBt as an additive improves amide bond yields to >80%.

  • Purification : Gradient chromatography (EtOAc:hexane 20–50%) resolves thiazole-pyrazole isomers .

Chemical Reactions Analysis

    Reactivity: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

    Major Products: These reactions yield derivatives with modified functional groups or ring structures.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal potential drug targets.

    Medicine: It might exhibit antimicrobial or anticancer properties.

    Industry: Its synthetic versatility makes it valuable for designing new materials.

Mechanism of Action

    Targets: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

b. Thiazole Substituent Variations

  • Ethyl 2-morpholino-1,3-thiazole-4-carboxylate: Features a morpholino group instead of the pyrazolylcarbonylamino substituent. The morpholino group enhances solubility (polarity) but reduces lipophilicity compared to the bulkier pyrazole-derived moiety .
  • Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate : Incorporates a fluorophenylmethyl group, which may improve metabolic stability but lacks the amide linkage critical for target binding in insect growth regulators .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP Boiling Point (°C) Yield (%)
Target Compound* ~350 (estimated) ~3.2† N/A 50–68‡
Ethyl 2-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylate 272.33 2.5 395.0±42.0 58
Ethyl 2-morpholino-1,3-thiazole-4-carboxylate 242.29 1.1 N/A N/A
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate 383.43 3.8 N/A 70–85

*Estimated based on structural analogs ; †Predicted using fragment-based methods; ‡Yield range from heptacyclic intermediates .

Biological Activity

Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and various biological activities supported by research findings.

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : Ethyl 2-[2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazol-4-yl]acetate
  • CAS Number : 144148-41-4

The compound features a unique structure that combines a thiazole ring with a hexahydrocyclohepta[c]pyrazole moiety. This structural complexity may contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from ethyl acetate and thiazole derivatives. Key steps include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors and catalysts.
  • Cyclization : Involves the reaction of hexahydrocyclohepta[c]pyrazole with carbonyl compounds to introduce the necessary functional groups.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Anticancer Activity

Research has indicated that derivatives of thiazoles and pyrazoles exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structures showed activity against various cancer cell lines including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Activity

Compounds containing thiazole and pyrazole moieties have also been evaluated for their antimicrobial effects:

  • Ethyl derivatives have shown promising results against a range of pathogenic bacteria. For example, certain derivatives exhibited antibacterial activity comparable to standard antibiotics like chloramphenicol .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Some studies suggest that similar compounds can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurological disorders .

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

  • Study on Anticancer Properties :
    • A synthesized thiazole derivative was tested against cancer cell lines and showed significant cytotoxicity with an IC50 value of 27.3 μM against breast cancer cells .
  • Antimicrobial Testing :
    • A series of thiazole-pyrazole derivatives were screened against Gram-positive and Gram-negative bacteria, revealing effective inhibition at concentrations lower than those of traditional antibiotics .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that these compounds could induce apoptosis in cancer cells through various pathways including the modulation of reactive oxygen species (ROS) levels .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AnticancerHCT-116 (Colon carcinoma)6.2
AnticancerT47D (Breast cancer)27.3
AntimicrobialVarious pathogenic bacteriaVaries
Enzyme InhibitionAcetylcholinesterase (AChE)Not specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for synthesizing Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate?

  • The synthesis involves multi-step reactions, including:

  • Cyclocondensation : Formation of the cycloheptapyrazole core via ketone cyclization under acidic conditions (e.g., HCl) .
  • Amide coupling : Reaction of the pyrazole carbonyl with the thiazole amino group using coupling agents like EDCI or DCC .
  • Esterification : Introduction of the ethyl carboxylate group via refluxing with ethanol and catalytic sulfuric acid .
    • Key challenges include controlling regioselectivity during cyclization and minimizing side reactions in the thiazole formation.

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR spectroscopy : Confirm regiochemistry of the pyrazole and thiazole rings (e.g., 1H^{1}\text{H}-NMR for proton environments, 13C^{13}\text{C}-NMR for carbonyl groups) .
  • X-ray crystallography : Resolve stereochemistry and validate bond lengths/angles using SHELXL for refinement and WinGX for data processing .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns (e.g., ESI-MS for adduct formation analysis) .

Q. What preliminary biological assays are suitable for initial screening?

  • In vitro enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Antimicrobial activity : Use broth microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production?

  • Solvent optimization : Replace dichloromethane (DCM) with THF or acetonitrile to improve solubility of intermediates .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling to enhance pyrazole-thiazole linkage efficiency .
  • Reaction monitoring : Use HPLC-MS to track intermediates and adjust reaction times dynamically .

Q. How to resolve contradictions in crystallographic data refinement?

  • Anisotropic displacement parameters : Refine using SHELXL with restraints for disordered regions (e.g., trifluoromethyl groups) .
  • Twinned data analysis : Apply Hooft/Y parameter in WinGX to correct for pseudo-merohedral twinning .
  • Validation tools : Use PLATON to check for missed symmetry or overfitting .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses with target enzymes (e.g., COX-2) .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) using Biacore systems .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to confirm binding specificity .

Q. How to address discrepancies in biological activity between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Assess bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or metabolite interference .
  • Formulation optimization : Use nanoemulsions or liposomes to improve solubility and tissue penetration .
  • Dose-response recalibration : Conduct iterative in vivo dosing in rodent models to align efficacy with in vitro IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.